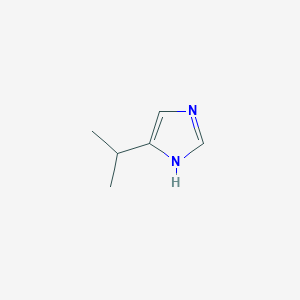
1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene
Overview
Description
1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene is an organic compound with the molecular formula C24H14. It is a derivative of benzene, featuring ethynyl groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a standard approach in both laboratory and industrial settings. The scalability of this reaction makes it suitable for larger-scale production, provided that the reaction conditions are optimized for efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of ethylbenzene derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Utilized in the design of sensors for detecting various chemical species.
Biological Research: Investigated for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene involves its ability to participate in π-π interactions and conjugation with other aromatic systems. These interactions enhance its electronic properties, making it suitable for applications in organic electronics. The compound’s ethynyl groups also allow for further functionalization, enabling the creation of more complex molecular architectures .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethynyl-4-(phenylethynyl)benzene
- 1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene
- 1-Chloro-4-ethynylbenzene
Uniqueness
1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene is unique due to its extended conjugated system, which enhances its electronic properties. This makes it particularly valuable in the field of organic electronics, where efficient charge transport is crucial. Additionally, the presence of multiple ethynyl groups allows for versatile chemical modifications, further expanding its range of applications .
Properties
IUPAC Name |
1-ethynyl-4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-20-8-10-22(11-9-20)14-15-24-18-16-23(17-19-24)13-12-21-6-4-3-5-7-21/h1,3-11,16-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKWYZWPWUMWMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475767 | |
| Record name | 1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474458-61-2 | |
| Record name | 1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B1313713.png)










